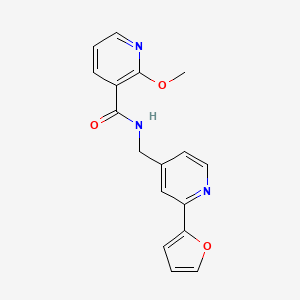

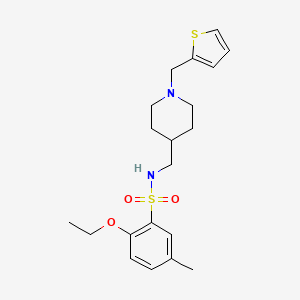

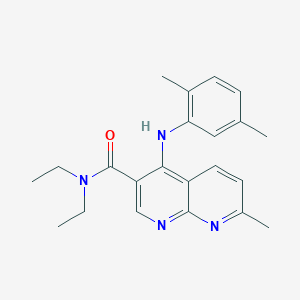

![molecular formula C20H22ClN3OS B2889543 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylbenzamide CAS No. 392321-06-1](/img/structure/B2889543.png)

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylbenzamide” is a compound that contains an adamantyl moiety . Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties . They have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .

Synthesis Analysis

The synthesis of adamantane derivatives is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For example, five pyrazole-based adamantyl heterocyclic compounds were synthesized by condensation of 1-adamantyl chalcone with substituted phenylhydrazine .Molecular Structure Analysis

The molecular structure of adamantane derivatives can be analyzed using various techniques such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), high-resolution MS, and nuclear magnetic resonance (NMR) analyses .Chemical Reactions Analysis

Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . The selectivity in these reactions is largely governed by the relative steric accessibility of the apical positions over the more hindered medial positions .Applications De Recherche Scientifique

Adamantyl-Substituted N-Heterocyclic Carbene Ligands in Metathesis Catalysts

Adamantyl-substituted N-heterocyclic carbene ligands have been investigated for their application in second-generation Grubbs-type metathesis catalysts. The study by Dinger, Nieczypor, and Mol (2003) explored the synthesis and reactivity of these ligands, finding that the steric crowding imparted by the adamantyl moiety affects the catalytic activity, highlighting the importance of ligand design in organometallic catalysis Dinger, Nieczypor, & Mol, 2003.

Antimicrobial and Anti-inflammatory Activities

The synthesis and evaluation of adamantane-1,3,4-thiadiazole hybrids for antimicrobial and anti-inflammatory activities have been extensively studied. For instance, Kadi et al. (2007) synthesized novel 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles and thiadiazoles, demonstrating significant activities against various bacterial strains and Candida albicans, as well as displaying dose-dependent anti-inflammatory effects in vivo Kadi et al., 2007.

Antiproliferative and Antitubercular Activities

The development of adamantane scaffold containing 1,3,4-thiadiazole derivatives has been linked to potential anticancer and antitubercular applications. Wassel et al. (2021) reported the synthesis of these derivatives, showing promising anti-proliferative activity against cancer cell lines and significant inhibition of wild-type and mutant EGFR, suggesting potential for cancer therapy Wassel et al., 2021. Additionally, Anusha et al. (2015) described a 'green' synthesis approach for adamantyl-imidazolo-thiadiazoles with potent antitubercular activity, targeting the sterol 14α-demethylase enzyme in Mycobacterium tuberculosis, indicating a novel mechanism of action against tuberculosis Anusha et al., 2015.

Synthesis and Structural Analysis

El-Emam et al. (2020) conducted a quantitative assessment of noncovalent interactions in adamantane-1,3,4-thiadiazole derivatives, using crystallographic and quantum theory of atoms-in-molecules (QTAIM) analysis. Their work provides insights into the structural characteristics and stability of these compounds, which are crucial for designing molecules with desired biological activities El-Emam et al., 2020.

Propriétés

IUPAC Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3OS/c1-24(17(25)15-4-2-3-5-16(15)21)19-23-22-18(26-19)20-9-12-6-13(10-20)8-14(7-12)11-20/h2-5,12-14H,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKOBOGQODMZBNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=CC=CC=C5Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

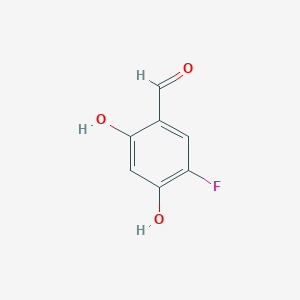

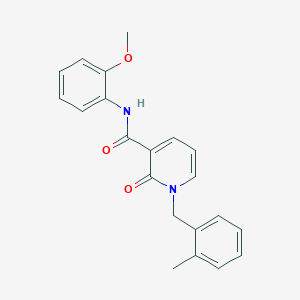

![N,N-dimethyl-4-({[(3-phenyladamantan-1-yl)methyl]amino}methyl)aniline dihydrochloride](/img/structure/B2889466.png)

![(5-Chlorofuro[3,2-b]pyridin-2-yl)-trimethylsilane](/img/structure/B2889469.png)